molecular formula C18H25NO2S B11478933 2-Thiophenecarboxamide, N-[3-(tricyclo[3.3.1.1(3,7)]dec-1-yloxy)propyl]-

2-Thiophenecarboxamide, N-[3-(tricyclo[3.3.1.1(3,7)]dec-1-yloxy)propyl]-

Cat. No.: B11478933
M. Wt: 319.5 g/mol
InChI Key: INDZLDAETJDBFK-UHFFFAOYSA-N
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Description

2-Thiophenecarboxamide, N-[3-(tricyclo[3311(3,7)]dec-1-yloxy)propyl]- is a complex organic compound featuring a thiophene ring, a carboxamide group, and a tricyclo[3311(3,7)]decane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxamide, N-[3-(tricyclo[3.3.1.1(3,7)]dec-1-yloxy)propyl]- typically involves multiple steps:

    Formation of the Tricyclo[3.3.1.1(3,7)]decane Moiety: This can be synthesized through a Diels-Alder reaction involving cyclopentadiene and a suitable dienophile.

    Attachment of the Propyl Linker: The tricyclo[3.3.1.1(3,7)]decane is then reacted with a halogenated propyl compound under basic conditions to form the propyl ether linkage.

    Incorporation of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide using reagents such as thionyl chloride followed by ammonia or an amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated propyl linker.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for sulfoxide formation.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) for amine formation.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for deprotonation and subsequent nucleophilic attack.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the thiophene ring and carboxamide group.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its structural rigidity and functional groups.

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxamide, N-[3-(tricyclo[3.3.1.1(3,7)]dec-1-yloxy)propyl]- would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The tricyclo[3.3.1.1(3,7)]decane moiety could provide steric hindrance, while the thiophene ring and carboxamide group could form hydrogen bonds or π-π interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    2-Thiophenecarboxamide Derivatives: Compounds with variations in the substituents on the thiophene ring or the carboxamide group.

    Tricyclo[3.3.1.1(3,7)]decane Derivatives: Compounds with different functional groups attached to the tricyclo[3.3.1.1(3,7)]decane core.

Uniqueness

The uniqueness of 2-Thiophenecarboxamide, N-[3-(tricyclo[3.3.1.1(3,7)]dec-1-yloxy)propyl]- lies in the combination of the rigid tricyclo[3.3.1.1(3,7)]decane structure with the flexible propyl linker and the reactive thiophene and carboxamide groups. This combination provides a balance of rigidity and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H25NO2S

Molecular Weight

319.5 g/mol

IUPAC Name

N-[3-(1-adamantyloxy)propyl]thiophene-2-carboxamide

InChI

InChI=1S/C18H25NO2S/c20-17(16-3-1-6-22-16)19-4-2-5-21-18-10-13-7-14(11-18)9-15(8-13)12-18/h1,3,6,13-15H,2,4-5,7-12H2,(H,19,20)

InChI Key

INDZLDAETJDBFK-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OCCCNC(=O)C4=CC=CS4

Origin of Product

United States

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